2-Cyclopentene-1-carbonitrile
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Overview
Description
2-Cyclopentene-1-carbonitrile is an organic compound with the molecular formula C₆H₇N It is a nitrile derivative of cyclopentene, characterized by a five-membered ring structure with a cyano group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopentene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the cyano group replaces a hydrogen atom on the cyclopentene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopentane carboxylic acid.
Reduction: 2-Cyclopentene-1-amine.
Substitution: Various substituted cyclopentene derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopentene-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopentene-1-carbonitrile depends on its specific application. In chemical reactions, the cyano group acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would be determined by the molecular targets it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Cyclopentane carbonitrile: Similar structure but lacks the double bond.
Cyclopentene: Lacks the cyano group.
2-Amino-1-cyclopentene-1-carbonitrile: Contains an amino group in addition to the cyano group.
Uniqueness: 2-Cyclopentene-1-carbonitrile is unique due to the presence of both a cyano group and a double bond in the cyclopentene ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and various applications.
Properties
IUPAC Name |
cyclopent-2-ene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-5-6-3-1-2-4-6/h1,3,6H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPNFPDSJNLMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26555-56-6 |
Source
|
Record name | 2-Cyclopentene-1-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026555566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC245129 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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